4-nitro-3-(oxan-4-yl)-1H-pyrazole
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Overview
Description
4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) is a chemical compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol It is characterized by the presence of a nitro group attached to a pyrazole ring, which is further substituted with a tetrahydro-2H-pyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) typically involves the reaction of tetrahydro-2H-pyran-4-yl methyl sulfonate with 4-pyrazole boronic ester in the presence of cesium carbonate and dimethylformamide (DMF) as a solvent. The reaction is carried out at 100°C overnight, followed by extraction and purification to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyrazole ring can participate in substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-amino-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole).
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress and inflammation.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) involves its interaction with specific molecular targets and pathways. The nitro group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate various biological processes. The compound may also interact with enzymes and receptors, altering their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Nitro-1H-pyrazole: A simpler analog without the tetrahydro-2H-pyran group.
1-(tetrahydro-2H-pyran-4-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: A boronic ester derivative used in organic synthesis.
Uniqueness
4-Nitro-1-(tetrahydro-2H-pyran-4-yl-1H-pyrazole) is unique due to the combination of the nitro group and the tetrahydro-2H-pyran moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H11N3O3 |
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Molecular Weight |
197.19 g/mol |
IUPAC Name |
4-nitro-5-(oxan-4-yl)-1H-pyrazole |
InChI |
InChI=1S/C8H11N3O3/c12-11(13)7-5-9-10-8(7)6-1-3-14-4-2-6/h5-6H,1-4H2,(H,9,10) |
InChI Key |
UNKYCWFIVTVIFP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
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